

Synthesis Protocol for 1,4-Dioxa-7-azaspiro[4.4]nonane

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Compound of Interest

Compound Name: 1,4-Dioxa-7-azaspiro[4.4]nonane

Cat. No.: B085628

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Application Notes

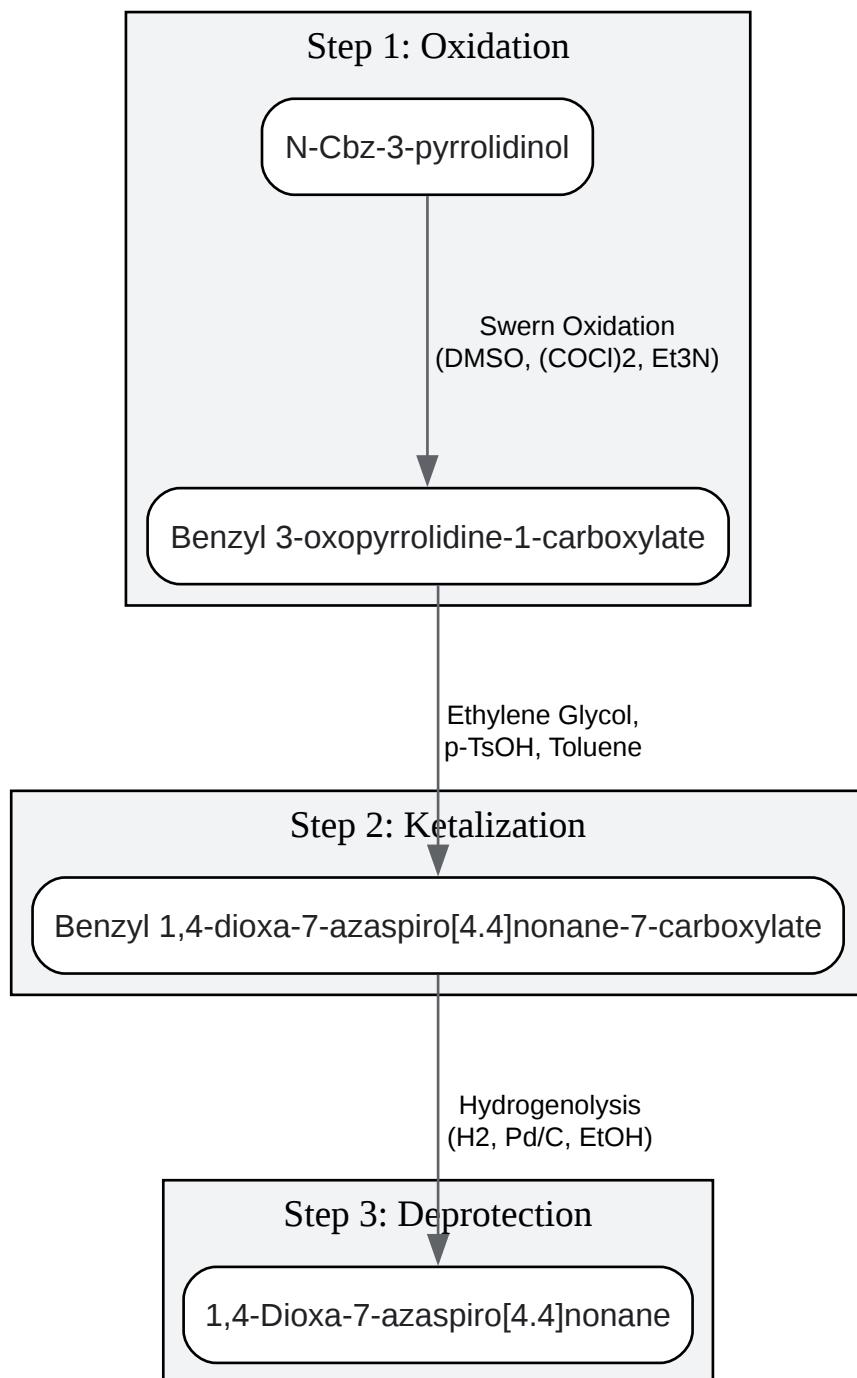
The synthesis of **1,4-Dioxa-7-azaspiro[4.4]nonane**, a valuable spirocyclic scaffold for drug discovery and medicinal chemistry, is presented. The synthetic strategy involves a robust three-step sequence commencing from a commercially available starting material. This approach is designed for high reproducibility and scalability, making it suitable for researchers and drug development professionals.

The overall synthetic pathway employs a protection-cyclization-deprotection strategy:

- Oxidation: The synthesis begins with the N-Cbz protected 3-pyrrolidinol. The secondary alcohol is oxidized to the corresponding ketone, Benzyl 3-oxopyrrolidine-1-carboxylate, under mild conditions using a Swern oxidation. This method is known for its high yield and tolerance of various functional groups.[1][2][3][4][5]
- Ketalization: The resulting ketone undergoes an acid-catalyzed reaction with ethylene glycol to form the spirocyclic dioxolane ring. This step constructs the core **1,4-Dioxa-7-azaspiro[4.4]nonane** skeleton, yielding Benzyl **1,4-dioxa-7-azaspiro[4.4]nonane-7**-carboxylate. The reaction is typically driven to completion by the azeotropic removal of water.
- Deprotection: The final step involves the removal of the carboxybenzyl (Cbz) protecting group from the nitrogen atom. This is efficiently achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst, which cleaves the benzyl C-O bond to release the free secondary amine as the target product.[6][7]

This protocol provides detailed, step-by-step methodologies for each transformation, with all quantitative data summarized in tables for clarity and ease of comparison.

Synthetic Workflow Diagram



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